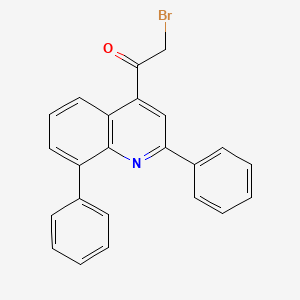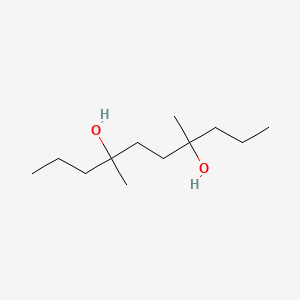
4,7-Dimethyldecane-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyldecane-4,7-diol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions: 4,7-Dimethyldecane-4,7-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to a double bond in the presence of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dihydroxylation processes using catalysts to enhance reaction efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the purity and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: 4,7-Dimethyldecane-4,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
科学研究应用
4,7-Dimethyldecane-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4,7-Dimethyldecane-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, signal transduction pathways, and cellular processes .
相似化合物的比较
属性
CAS 编号 |
6339-20-4 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
4,7-dimethyldecane-4,7-diol |
InChI |
InChI=1S/C12H26O2/c1-5-7-11(3,13)9-10-12(4,14)8-6-2/h13-14H,5-10H2,1-4H3 |
InChI 键 |
VGRYQTVSPZCCQK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CCC(C)(CCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,3H-Furo[3,4-c]furan, tetrahydro-](/img/structure/B14734129.png)

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]dibenzaldehyde](/img/structure/B14734146.png)

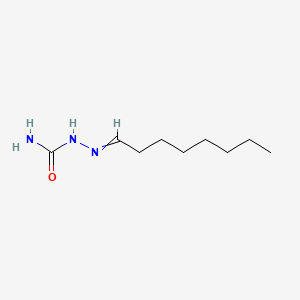
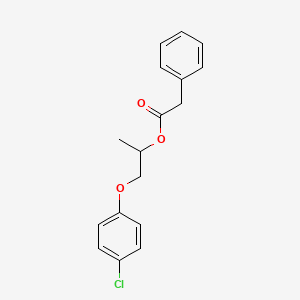
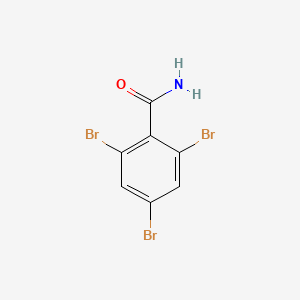
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
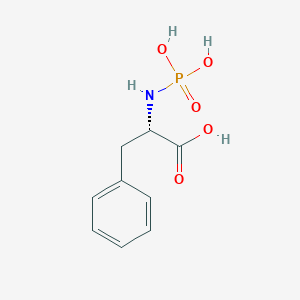
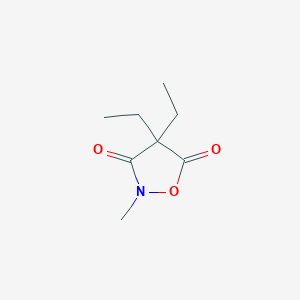
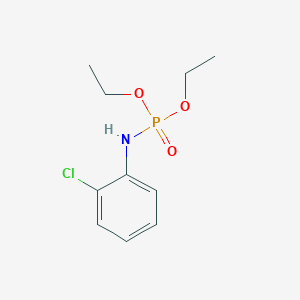
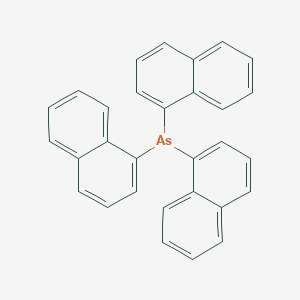
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
